molecular formula C15H20ClN3O2 B2422925 (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone CAS No. 346713-93-7

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone

Cat. No. B2422925
CAS RN: 346713-93-7
M. Wt: 309.79
InChI Key: SIAVARWAJKXANO-UHFFFAOYSA-N
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Description

“(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone” is a chemical compound with the CAS Number: 54042-47-6. It has a molecular weight of 224.69 and its linear formula is C11H13ClN2O .


Synthesis Analysis

The compound can be synthesized by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for the treatment of hormone-related cancers .

Mode of Action

The compound interacts with its target, AKR1C3, by forming a complex . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The inhibition of AKR1C3 by (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone affects the biosynthesis of steroid hormones . The downstream effects of this inhibition are still under investigation, but it is believed to have potential therapeutic implications for hormone-related cancers .

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that it may be administered orally or intravenously

Result of Action

The result of the action of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is the potent and isoform-selective inhibition of AKR1C3 . This inhibition can disrupt the biosynthesis of steroid hormones, potentially leading to therapeutic effects in hormone-related cancers .

Action Environment

The action, efficacy, and stability of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability The compound’s action and efficacy can also be affected by the physiological environment, such as the pH and presence of other molecules in the body

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-13-2-1-3-14(12-13)17-4-6-18(7-5-17)15(20)19-8-10-21-11-9-19/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVARWAJKXANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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